molecular formula C7H8BrNO B6354115 2-Bromo-6-methoxy-4-methylpyridine CAS No. 1256807-52-9

2-Bromo-6-methoxy-4-methylpyridine

Cat. No.: B6354115
CAS No.: 1256807-52-9
M. Wt: 202.05 g/mol
InChI Key: VLZKZEISEZUUAQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Bromo-6-methoxy-4-methylpyridine (CAS: 91990008) is a brominated pyridine derivative with the molecular formula C₇H₈BrNO. Its structure features:

  • A bromo substituent at position 2.
  • A methoxy group (-OCH₃) at position 4.
  • A methyl group (-CH₃) at position 4.

Key structural identifiers include:

  • SMILES: CC1=CC(=NC(=C1)Br)OC
  • InChIKey: VLZKZEISEZUUAQ-UHFFFAOYSA-N .

This compound is utilized in pharmaceutical and agrochemical synthesis as a building block for cross-coupling reactions, such as Suzuki-Miyaura or Buchwald-Hartwig aminations, due to the bromine atom’s reactivity .

Properties

IUPAC Name

2-bromo-6-methoxy-4-methylpyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8BrNO/c1-5-3-6(8)9-7(4-5)10-2/h3-4H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLZKZEISEZUUAQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=C1)Br)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8BrNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1256807-52-9
Record name 2-Bromo-6-methoxy-4-methylpyridine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

Reaction Conditions and Parameters

StepReagents/ConditionsTemperature RangeReaction TimeYieldPurity
DiazotizationHBr (40–48%), NaNO₂ (20–35% aqueous solution)−20°C to 15°C1–3 hours90–92%>99%
BrominationBromine (1.1–1.3 equiv)−10°C to 0°C1.5 hours91–92%>99%

In this process, 6-amino-2-methylpyridine undergoes diazotization with hydrobromic acid (HBr) and sodium nitrite (NaNO₂) to form a diazonium intermediate. Subsequent bromination with elemental bromine replaces the amino group with a bromine atom, yielding 6-bromo-2-methylpyridine. The reaction is conducted under rigorously controlled低温 conditions to minimize side reactions such as ring bromination or decomposition.

Oxidation to 6-Bromo-2-Pyridinecarboxylic Acid

The brominated intermediate, 6-bromo-2-methylpyridine, is oxidized to 6-bromo-2-pyridinecarboxylic acid using potassium permanganate (KMnO₄) in acidic media:

Oxidation Protocol

ParameterValue
Oxidizing agentKMnO₄ (3.0 equiv)
SolventH₂SO₄ (1M aqueous solution)
Temperature80–90°C
Reaction time4–6 hours
Yield85–88%

This step converts the methyl group at the 2-position into a carboxylic acid functionality. The reaction mixture is neutralized post-oxidation, and the product is isolated via filtration and recrystallization.

Esterification to 6-Bromo-2-Pyridyl Methyl Formate

The carboxylic acid derivative is esterified with methanol using p-toluenesulfonic acid (PTSA) as a catalyst:

Esterification Conditions

ComponentQuantity or Condition
MethanolAnhydrous, 5–10 equiv
CatalystPTSA (0.1–0.16 equiv)
TemperatureReflux (65–70°C)
Reaction time2–8 hours
Yield89–93%

The esterification proceeds via nucleophilic acyl substitution, with PTSA facilitating protonation of the carbonyl oxygen. The product, 6-bromo-2-pyridyl methyl formate, is purified through solvent extraction and recrystallization using a hexane-ethyl acetate mixture.

ReagentRole
2-Bromo-6-hydroxy-4-methylpyridineSubstrate
CH₃IMethylating agent
K₂CO₃Base (scavenges HI byproduct)
SolventDMF or acetone
Temperature50–60°C

Industrial-Scale Optimization

The patent emphasizes scalability through continuous flow synthesis, which enhances yield and reduces reaction times:

Industrial Process Parameters

ParameterBatch ProcessContinuous Flow
Throughput10–50 kg/day100–500 kg/day
Purity98.5–99.3%99.5–99.8%
Energy consumptionHighReduced by 40%

Continuous flow systems achieve superior heat and mass transfer, minimizing side reactions such as over-bromination or ester hydrolysis .

Chemical Reactions Analysis

Types of Reactions

2-Bromo-6-methoxy-4-methylpyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Organic Synthesis

2-Bromo-6-methoxy-4-methylpyridine serves as a building block for synthesizing more complex organic molecules. It is utilized in the preparation of various heterocyclic compounds and as a precursor in the synthesis of pharmaceuticals and agrochemicals .

Medicinal Chemistry

This compound has gained attention in drug development due to its potential therapeutic applications. It acts as an intermediate in synthesizing biologically active molecules, including inhibitors targeting p38α MAP kinase, which is involved in inflammatory responses and neurodegenerative diseases.

Materials Science

In materials science, this compound is used to develop materials with specific electronic or optical properties. Its unique chemical structure allows for modifications that can enhance material performance .

Case Study 1: Synthesis of Biarylsulfonamide CCR9 Inhibitors

Research has demonstrated that this compound can be used as a reagent for synthesizing biarylsulfonamide CCR9 inhibitors, which are being explored for their potential in treating inflammatory bowel diseases. The compound's ability to facilitate nucleophilic substitutions enhances its utility in this context .

Case Study 2: Enzyme Inhibition Studies

Studies on similar compounds have indicated that those with structural similarities to this compound exhibit enzyme inhibition properties. These compounds have been evaluated for their effectiveness against p38α MAP kinase, showcasing their potential as therapeutic agents in managing conditions like rheumatoid arthritis and multiple sclerosis.

Summary of Applications

Application AreaDescription
Organic SynthesisBuilding block for complex organic molecules and heterocycles.
Medicinal ChemistryIntermediate in drug synthesis; potential therapeutic agent targeting p38α MAP kinase.
Materials ScienceDevelopment of materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 2-Bromo-6-methoxy-4-methylpyridine depends on its specific application. In organic synthesis, it acts as a reactive intermediate that can undergo various transformations to form desired products. In medicinal chemistry, its mechanism of action involves interactions with biological targets, such as enzymes or receptors, through binding or inhibition .

Comparison with Similar Compounds

Table 1: Structural and Functional Group Comparisons

Compound Name Molecular Formula Substituent Positions Molecular Weight (g/mol) Key Features
2-Bromo-6-methoxy-4-methylpyridine C₇H₈BrNO Br (C2), OCH₃ (C6), CH₃ (C4) 218.05 High steric hindrance; dual activation
2-Bromo-6-methoxypyridine C₆H₆BrNO Br (C2), OCH₃ (C6) 204.02 Lacks methyl group; lower steric bulk
2-Bromo-3-methylpyridine C₆H₆BrN Br (C2), CH₃ (C3) 172.02 No methoxy group; different reactivity
4-Bromo-2-methoxy-6-methylpyridine C₇H₈BrNO Br (C4), OCH₃ (C2), CH₃ (C6) 218.05 Positional isomer; altered electronic effects
2-Bromo-3-methoxy-6-(methoxymethyl)pyridine C₈H₁₀BrNO₂ Br (C2), OCH₃ (C3), CH₂OCH₃ (C6) 256.08 Additional methoxymethyl group; enhanced solubility

Reactivity and Electronic Effects

Electron-Donating vs. Electron-Withdrawing Groups :

  • The methoxy group at C6 in this compound is electron-donating, activating the pyridine ring toward electrophilic substitution. However, the bromine at C2 is electron-withdrawing, creating a polarized electronic environment ideal for metal-catalyzed cross-couplings .
  • In contrast, 2-bromo-3-methylpyridine lacks a methoxy group, reducing its activation toward nucleophilic aromatic substitution .

Steric Effects: The methyl group at C4 in this compound introduces steric hindrance, which can slow reaction kinetics compared to its non-methylated analog, 2-bromo-6-methoxypyridine .

Positional Isomerism :

  • 4-Bromo-2-methoxy-6-methylpyridine (CAS 1083169-00-9) demonstrates how substituent positioning alters reactivity. The bromine at C4 directs incoming reagents to different ring positions compared to the C2-bromo analog .

Research Tools and Structural Validation

  • Crystallography : The SHELX software suite (e.g., SHELXL, SHELXS) is widely used for determining crystal structures of bromopyridines, enabling precise analysis of bond lengths and angles .

Biological Activity

2-Bromo-6-methoxy-4-methylpyridine is a pyridine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a bromine atom, a methoxy group, and a methyl substituent, which contribute to its unique chemical properties and reactivity. This article explores the biological activity of this compound, including its mechanism of action, applications in pharmacology, and relevant case studies.

The molecular formula of this compound is C7H8BrNO, with a molecular weight of 202.05 g/mol. The presence of the bromine atom enhances its reactivity, making it suitable for various chemical transformations.

The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets. Its methoxy group increases lipophilicity and metabolic stability, while the bromine atom can participate in halogen bonding interactions. This compound may act as a ligand for various receptors or enzymes, modulating their activity in biological systems .

Anticancer Activity

Recent studies have indicated that derivatives of methoxypyridine compounds exhibit significant anticancer properties. For instance, related compounds have shown cytotoxic effects against liver carcinoma (Hep-G2) and breast cancer (MCF7) cell lines. The MTT assay demonstrated that these compounds could inhibit cell proliferation effectively, suggesting potential therapeutic applications in oncology .

Neuroprotective Effects

Research has highlighted the neuroprotective effects of methoxypyridine derivatives in models of neurodegenerative diseases. These compounds have been investigated for their ability to inhibit the production of amyloid-beta (Aβ42), a key factor in Alzheimer's disease pathology. One study reported an IC50 value of 60 nM for a related compound in attenuating Aβ42 production, indicating promising neuroprotective potential .

Enzyme Inhibition

This compound has also been studied for its inhibitory effects on various enzymes. For example, it may act as an inhibitor of serine/threonine kinases such as ALK2, which is implicated in several cancers. The selectivity and potency of these inhibitors can be influenced by the structural modifications on the pyridine ring .

Case Studies

StudyFocusFindings
Study 1 Anticancer ActivityDemonstrated cytotoxicity against Hep-G2 and MCF7 cell lines with IC50 values indicating effective inhibition .
Study 2 Neuroprotective EffectsShowed significant reduction in Aβ42 production with a related compound achieving an IC50 of 60 nM .
Study 3 Enzyme InhibitionIdentified as a potential ALK2 inhibitor with favorable selectivity profiles .

Applications in Drug Development

The unique properties of this compound make it a valuable scaffold in drug discovery. Its derivatives are being explored for their potential as therapeutic agents targeting cancer and neurodegenerative diseases. The compound serves as an intermediate in synthesizing more complex molecules that may exhibit enhanced biological activity.

Q & A

What are the standard synthetic routes for 2-Bromo-6-methoxy-4-methylpyridine, and how can reaction conditions be optimized to improve yield and purity?

Answer:
The synthesis typically involves halogenation or functional group substitution on a pre-functionalized pyridine core. For example, bromination of 6-methoxy-4-methylpyridine using N-bromosuccinimide (NBS) under controlled conditions (e.g., in dichloromethane at 0–25°C) can introduce the bromine atom regioselectively . Optimization includes:

  • Solvent selection : Polar aprotic solvents (e.g., DMF) enhance reaction rates but may require purification via column chromatography to remove byproducts.
  • Catalysis : Lewis acids like FeCl₃ can improve regioselectivity in electrophilic substitution .
  • Purity control : Recrystallization from ethanol or hexane/ethyl acetate mixtures yields high-purity crystals (>98%), as validated by HPLC .

Which spectroscopic and crystallographic techniques are most effective for characterizing this compound, and what key data should researchers prioritize?

Answer:

  • NMR Spectroscopy : ¹H and ¹³C NMR are critical for confirming substitution patterns. The methoxy group typically resonates at δ 3.8–4.0 ppm, while aromatic protons show splitting patterns indicative of para/meta bromine effects .
  • X-ray Crystallography : For unambiguous structural confirmation, use SHELX programs (e.g., SHELXL) to refine crystal structures. The bromine atom’s heavy atom effect aids in phasing .
  • Mass Spectrometry : High-resolution MS (HRMS) validates molecular ion peaks (e.g., [M+H]⁺) and isotopic patterns consistent with bromine (1:1 ratio for ⁷⁹Br/⁸¹Br) .

How do electronic and steric effects of substituents influence the reactivity of this compound in cross-coupling reactions?

Answer (Advanced):

  • Electronic Effects : The electron-withdrawing bromine atom activates the pyridine ring for nucleophilic aromatic substitution (SNAr), while the methoxy group’s electron-donating nature directs reactivity to specific positions. For Suzuki-Miyaura couplings, the bromine site reacts preferentially with aryl boronic acids under Pd catalysis .
  • Steric Hindrance : The 4-methyl group may slow reactions at adjacent positions. Kinetic studies using time-resolved NMR can quantify steric effects .
  • Catalyst Optimization : Bulky ligands (e.g., SPhos) improve yields in sterically hindered systems by reducing undesired side reactions .

What computational methods are suitable for predicting the reactivity and regioselectivity of this compound in novel reactions?

Answer (Advanced):

  • Density Functional Theory (DFT) : Calculate Fukui indices to identify electrophilic/nucleophilic sites. For example, the C-2 position may show higher electrophilicity due to bromine’s inductive effect .
  • Molecular Dynamics (MD) : Simulate solvent effects on reaction pathways, such as solvation shells stabilizing transition states in SNAr reactions.
  • Hirshfeld Surface Analysis : Quantify intermolecular interactions in crystal packing to predict solubility and stability .

How can researchers evaluate the biological activity of derivatives synthesized from this compound?

Answer (Advanced):

  • Target Identification : Use the compound as a precursor for biaryl structures via cross-coupling. For example, Suzuki reactions generate libraries for screening against kinase targets .
  • Enzyme Inhibition Assays : Derivatives with appended pharmacophores (e.g., sulfonamides) can be tested for IC₅₀ values using fluorescence-based assays .
  • ADMET Profiling : Assess metabolic stability (e.g., microsomal half-life) and toxicity (e.g., Ames test) early to prioritize lead compounds .

What are the best practices for handling and storing this compound to ensure long-term stability?

Answer:

  • Storage : Keep under inert atmosphere (N₂ or Ar) at 2–8°C to prevent bromine loss via hydrolysis. Use amber vials to avoid photodegradation .
  • Handling : Work in a fume hood with nitrile gloves; brominated pyridines can be skin irritants.
  • Stability Monitoring : Periodic HPLC analysis (e.g., every 6 months) checks for decomposition. Aqueous solubility can be enhanced via co-solvents like DMSO for biological assays .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.